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molecular formula C10H9NO4S2 B8322587 N-(2-carbomethoxythiophene-3-sulfonyl)pyrrole

N-(2-carbomethoxythiophene-3-sulfonyl)pyrrole

Cat. No. B8322587
M. Wt: 271.3 g/mol
InChI Key: SZWQLJPVLMQKOE-UHFFFAOYSA-N
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Patent
US05594021

Procedure details

N-(2-carbomethoxythiophene-3-sulfonyl)pyrrole was prepared in the same manner as described in Example 33A by reacting 2-carbomethoxythiophene-3-sulfonyl chloride with pyrrole, 50% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[S:10](Cl)(=[O:12])=[O:11])([O:3][CH3:4])=[O:2].[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1>>[C:1]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[S:10]([N:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1)(=[O:12])=[O:11])([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C=1SC=CC1S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C=1SC=CC1S(=O)(=O)N1C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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